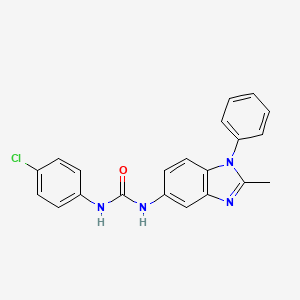
1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, also known as CM-272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepine derivatives and has been found to possess a wide range of biological activities that make it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea is a compound involved in the synthesis and structural analysis of various derivatives, indicating its significance in chemical research. The synthesis and biological activity of novel derivatives, including thiazolyl urea and benzoylphenylurea compounds, have been explored. These derivatives have shown promising antitumor activities and insecticidal effects, demonstrating the compound's versatility in developing new pharmacologically active agents. The crystal structure of similar compounds, such as chlorfluazuron and flufenoxuron, has been elucidated, providing insights into their molecular configurations and interactions, which are crucial for understanding their mechanisms of action (Ling et al., 2008); (Cho et al., 2015).
Biological Activities and Applications
The biological activities of compounds related to 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea have been extensively studied. These activities range from cytokinin activity in plant growth to the inhibition of chitin synthesis in insect cuticles, showcasing the compound's potential in agricultural and pest management applications. Moreover, its derivatives have been investigated for their potential in inducing somatic embryogenesis in citrus species, highlighting its utility in plant biotechnology (Takahashi et al., 1978); (Deul et al., 1978).
Anticancer and Anticonvulsant Evaluations
New derivatives of 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. Additionally, some derivatives have been tested for their anticonvulsant properties, further expanding the scope of medical research applications for these compounds (Feng et al., 2020); (Siddiqui et al., 2009).
Corrosion Inhibition
The compound has also found applications in the field of material science, specifically in corrosion inhibition studies. The derivatives of 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea have been investigated as corrosion inhibitors for mild steel in acid solutions, demonstrating their utility in protecting metals from corrosion and thus extending their lifespan (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methyl-1-phenylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-23-19-13-17(25-21(27)24-16-9-7-15(22)8-10-16)11-12-20(19)26(14)18-5-3-2-4-6-18/h2-13H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJVPZZLUAHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-methyl-1-phenylbenzimidazol-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)
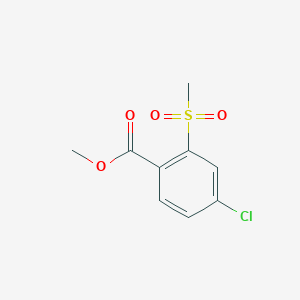
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)
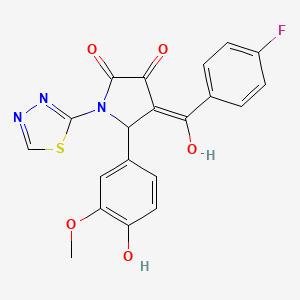


![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
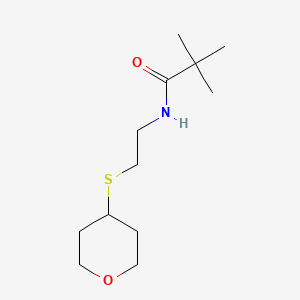
![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)
![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)
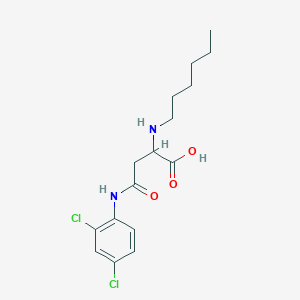
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)